molecular formula C16H13N5O4S2 B3001079 N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226431-42-0

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B3001079
CAS No.: 1226431-42-0
M. Wt: 403.43
InChI Key: HEVJDZIDPVCFPF-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include a thiazole derivative and a sulfonamide compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions depend on the specific reaction being carried out and may include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonamide-containing molecules. These compounds may share similar structural features and biological activities.

Uniqueness

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features

For detailed and specific information, consulting scientific literature and databases is recommended

Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a thiazole derivative, characterized by the following IUPAC name:

  • IUPAC Name : N-[4-(acetylsulfamoyl)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide

Its molecular formula is C16H13N5O4S2C_{16}H_{13}N_5O_4S_2, and it possesses several functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its inhibitory effects on Toll-like receptor 4 (TLR4) signaling pathways, which play a crucial role in inflammatory responses and autoimmune diseases. The inhibition of TLR4 signaling can lead to reduced inflammation and modulation of immune responses, making it a candidate for therapeutic applications in various inflammatory conditions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through TLR4 signaling inhibition, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, thiazole compounds are generally known for their activity against various pathogens .

Research Findings and Case Studies

  • Inhibition of TLR4 Signaling :
    • A patent study highlighted the compound's ability to inhibit TLR4 signaling, suggesting its potential use as a therapeutic agent for conditions like chemotherapy-induced peripheral neuropathy and liver injury .
  • Synthesis and Evaluation :
    • In a related study involving thiazole derivatives, compounds similar to this compound were synthesized and evaluated for their biological activities. These studies often utilize in vitro assays to assess the efficacy of the compounds against specific biological targets .
  • Structure-Activity Relationship (SAR) :
    • Research on thiazole derivatives has established SAR patterns that help in rational drug design. Modifications to the thiazole core or substituents can significantly influence biological activity, providing insights into optimizing the compound for better therapeutic outcomes .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits TLR4 signaling; potential use in autoimmune diseases
AntimicrobialPotential antimicrobial properties based on thiazole derivatives
Enzyme InhibitionPossible inhibition of enzymes related to inflammation

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S2/c1-10(22)21-27(24,25)12-4-2-11(3-5-12)19-15(23)14-9-26-16(20-14)13-8-17-6-7-18-13/h2-9H,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVJDZIDPVCFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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